N-(3-chloro-4-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid characterized by a central pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) linked to an acetamide group. The acetamide nitrogen is substituted with a 3-chloro-4-methoxyphenyl group, while the pyridazinone ring is functionalized at position 3 with a 2-chlorophenyl moiety. This compound shares structural motifs common in bioactive molecules, such as antipyretic, antimicrobial, or kinase-inhibitory agents, due to the pyridazinone core’s ability to engage in hydrogen bonding and π-π interactions .
Key structural features:
- Dual chloro-substitutions: The 3-chloro-4-methoxyphenyl and 2-chlorophenyl groups enhance lipophilicity and may influence target binding.
- Methoxy group: The 4-methoxy substituent on the phenyl ring could improve solubility or modulate electronic effects.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-27-17-8-6-12(10-15(17)21)22-18(25)11-24-19(26)9-7-16(23-24)13-4-2-3-5-14(13)20/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGBOBAYNYSPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a complex arrangement of aromatic rings and heterocyclic components, which are critical for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Amide, Chlorine, Methoxy, Pyridazine |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program protocols were employed to assess its efficacy against a range of cancers.
In Vitro Studies :
The compound was tested against approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that the compound exhibited low-level anticancer activity. Notably, it showed slight sensitivity in leukemia cell lines (K-562 and SR) and some colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM.
Table 2: Anticancer Activity Results
| Cell Line | Sensitivity Level |
|---|---|
| K-562 (Leukemia) | Slightly Sensitive |
| HCT-15 (Colon) | Slightly Sensitive |
| SK-MEL-5 (Melanoma) | Slightly Sensitive |
| Other Lines | Low Sensitivity |
The mechanism by which this compound exerts its biological effects appears to be multifaceted. The presence of the pyridazine moiety is thought to play a significant role in its interaction with cellular targets involved in cancer progression.
Case Studies
In a series of experiments conducted by researchers at [source], the compound was shown to induce apoptosis in sensitive cancer cell lines through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death mechanisms that are often dysregulated in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the pyridazinone core, substituents on the acetamide group, and bioactivity. Below is a detailed comparison with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The dual chloro-substitutions in the target compound contrast with analogs bearing single halogens (e.g., 6c with 4-fluorophenyl ). Chlorine’s strong electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
- Methoxy vs. Piperazinyl Groups : The 4-methoxy group in the target compound differs from piperazinyl substituents in and , which are associated with improved solubility and CNS penetration .
Structural Flexibility: The antipyrine hybrids (e.g., 6c, 6h) exhibit rigid pyrazolone cores, whereas the target compound’s pyridazinone-acetamide scaffold allows conformational variability, as seen in ’s dichlorophenyl analog .
Synthetic Routes: The target compound’s synthesis likely parallels methods for pyridazinone-acetamide hybrids, such as coupling 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid with 3-chloro-4-methoxyaniline using carbodiimide reagents (cf. ’s dichlorophenyl-acetamide synthesis ).
Physicochemical Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
